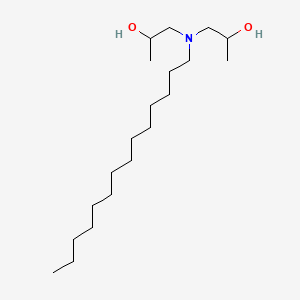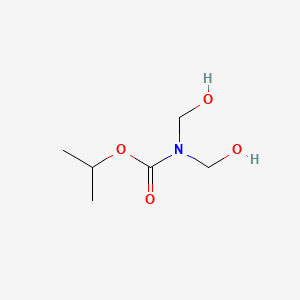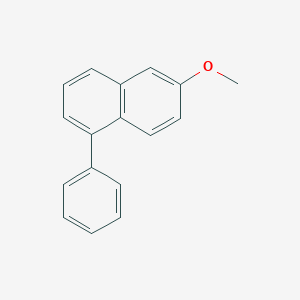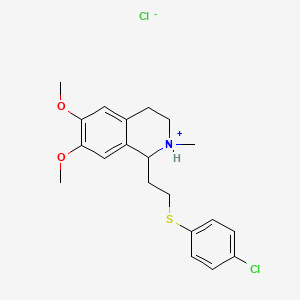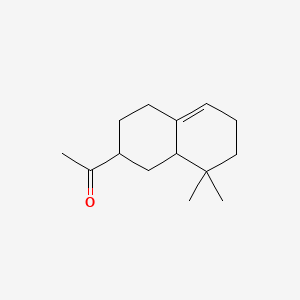
2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol. This compound is characterized by its unique structure, which includes a xanthene core that is partially hydrogenated, resulting in an octahydro derivative. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can further hydrogenate the compound or reduce specific functional groups.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds .
Applications De Recherche Scientifique
2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that facilitate its biological activity. The pathways involved often depend on the specific application and the nature of the interactions at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar partially hydrogenated structure but differ in their functional groups and specific applications.
1-Phenanthrenecarboxaldehyde derivatives: These compounds have similar core structures but vary in their substituents and resulting chemical properties.
Uniqueness
2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one is unique due to its specific xanthene core and the degree of hydrogenation, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2,3,4,5,6,7,8,10a-octahydroxanthen-1-one |
InChI |
InChI=1S/C13H16O2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h8,12H,1-7H2 |
Clé InChI |
TVBFEHXFAVPELO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC3=C(CCCC3=O)OC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


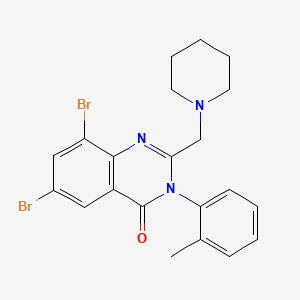
![Benzyl 1-(3-fluorophenyl)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13759955.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)

![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
